2-Azido-1-methyl-4-(trifluoromethyl)benzene

Description

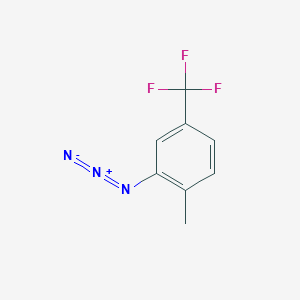

2-Azido-1-methyl-4-(trifluoromethyl)benzene is an aromatic compound featuring an azide (-N₃) group at the 2-position, a methyl (-CH₃) group at the 1-position, and a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₈H₆F₃N₃, with a molecular weight of 213.15 g/mol (calculated based on analogous structures in and ). This compound is structurally notable for its electron-withdrawing trifluoromethyl group and the reactive azide moiety, which make it valuable in click chemistry, pharmaceutical synthesis, and materials science.

Properties

Molecular Formula |

C8H6F3N3 |

|---|---|

Molecular Weight |

201.15 g/mol |

IUPAC Name |

2-azido-1-methyl-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H6F3N3/c1-5-2-3-6(8(9,10)11)4-7(5)13-14-12/h2-4H,1H3 |

InChI Key |

BOAQLYCVRZYCPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-bromo-1-methyl-4-(trifluoromethyl)benzene, is treated with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 2-amino-1-methyl-4-(trifluoromethyl)benzene.

Cycloaddition: Formation of 1,2,3-triazole derivatives.

Scientific Research Applications

2-Azido-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:

Biology: Potential use in bioconjugation techniques where the azido group can be selectively targeted for labeling biomolecules.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 2-Azido-1-methyl-4-(trifluoromethyl)benzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Azido-1-methyl-4-(trifluoromethyl)benzene with five structurally analogous azido-trifluoromethylbenzene derivatives, highlighting differences in substituents, molecular weights, synthesis yields, and applications:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group at the 4-position stabilizes the aromatic ring via inductive effects, enhancing electrophilic substitution reactions. Halogens (Br, Cl) at the 1- or 2-position further modulate reactivity; bromine’s bulkiness slows hydrolysis compared to chlorine .

- Azide Group : All compounds exhibit high reactivity in azide-alkyne cycloadditions (e.g., click chemistry). However, the methyl group in This compound may slightly increase lipophilicity, favoring drug delivery applications over halogenated analogs .

Synthesis and Yields :

- Halogenated derivatives (e.g., 4-Azido-1-bromo-2-(trifluoromethyl)benzene) are synthesized via nucleophilic aromatic substitution (SNAr) or photoredox catalysis, with yields ranging from 35–60% under blue LED irradiation (). The methyl-substituted compound likely requires milder conditions due to reduced steric hindrance .

Applications :

- Pharmaceuticals : Methyl- and ethyl-linked analogs (e.g., 1-(2-Azido-1-(trifluoromethoxy)ethyl)-4-methylbenzene) serve as intermediates in bioactive molecule synthesis, leveraging their azide groups for bioconjugation .

- Agrochemicals : Chlorinated derivatives (e.g., 2-Azido-1-chloro-4-(trifluoromethyl)benzene) are precursors to herbicides like nitrofluorfen, where chlorine enhances environmental stability .

Safety and Stability: Azido compounds are thermally sensitive, but trifluoromethyl and halogen substituents reduce shock sensitivity.

Biological Activity

2-Azido-1-methyl-4-(trifluoromethyl)benzene is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, cellular effects, mechanisms of action, and implications for therapeutic applications.

This compound, with the molecular formula C8H6F3N3, features a trifluoromethyl group that enhances its lipophilicity and biological activity. The azido group serves as a reactive handle for various chemical transformations, making it valuable in synthetic biology and medicinal chemistry.

Biochemical Interactions

This compound exhibits a range of biochemical activities, primarily through its ability to engage in click chemistry reactions, specifically the Staudinger reaction and Huisgen cycloaddition. These reactions are pivotal for bioconjugation and labeling studies, allowing the compound to interact with proteins and nucleic acids effectively .

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to alter the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

Gene Expression Modulation

The compound's ability to form covalent bonds with biomolecules allows it to modify transcription factors, thereby influencing gene expression. This mechanism can lead to downstream effects on cellular signaling pathways and metabolic processes.

The primary mechanism by which this compound exerts its biological effects involves the formation of stable adducts with target biomolecules. This covalent binding can either inhibit or activate enzymatic functions depending on the specific interactions with the active sites of enzymes .

Stability and Degradation

Studies have demonstrated that while this compound is relatively stable under standard laboratory conditions, it can degrade when exposed to light or heat. The degradation products may exhibit different biological activities, which necessitates careful consideration during experimental design.

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage. Low doses have been shown to effectively inhibit target enzymes without significant toxicity, while higher doses can lead to adverse effects such as cellular damage and apoptosis. Understanding these dosage thresholds is critical for optimizing its use in therapeutic contexts .

Antimicrobial Activity

In vitro studies have reported that this compound exhibits antimicrobial properties against various pathogens. For example, it demonstrated effective inhibition against Candida albicans with a minimum inhibitory concentration (MIC) of 0.8 μg/mL, indicating its potential as an antifungal agent .

Cytotoxicity Assessment

Further investigations into cytotoxic effects revealed that at higher concentrations (above 100 μg/mL), the compound induced significant toxicity in mammalian cell lines. This underscores the importance of conducting thorough safety evaluations when considering therapeutic applications.

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transporters that facilitate its entry into cells. Once inside, it can localize to various organelles, influencing its biological activity based on subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.